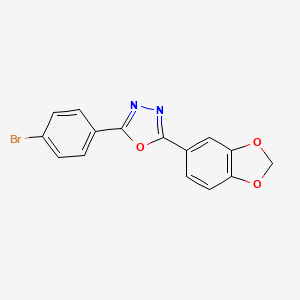

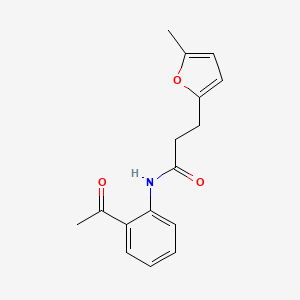

6-硝基-1-(4-吡啶基)-2,3-二氢-1H-1,4-二氮杂卓-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 6-nitro-1-(4-pyridinyl)-2,3-dihydro-1H-1,4-diazepin-2-ol derivatives involves nitrating 2,3-dihydro-1H-1,4-diazepinium salts at the 6-position, which can then be reduced to 6-aminodihydrodiazepines (Gorringe, Lloyd, & Marshall, 1970). Additionally, N,N'-Dibenzyl-6-hydroxymethyl-6-nitroperhydro-1,4-diazepine has been converted into a nitronate via a retro-Henry reaction, followed by either Michael reaction with acrylic derivatives or Mannich reaction with different amines, leading to the synthesis of 6-substituted 6-nitroperhydro-1,4-diazepines (Martinelli, Gugliotta, & Tei, 2012).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-methyl-4-phenyl-3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-one, has been solved, revealing a nonplanar molecule due to the presence of a seven-membered diazepin-2-one moiety, which introduces a certain degree of torsion in the adjacent pyridine ring (Alonso et al., 2020).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions, including condensation with aromatic aldehydes to form stable anils and conversion into diazonium salts, which can be used for further chemical modifications (Gorringe, Lloyd, & Marshall, 1970).

Physical Properties Analysis

The crystal structure of related compounds, such as 1,9-dimethyl-4,5-dihydro-6H-pyrido[3’,2’:4,5]thieno[2,3-f]pyrrolo[l,2-a][1,4]diazepin-6-one, has been determined, revealing details about the conformation and packing in the solid state, which can provide insights into the physical properties of 6-nitro-1-(4-pyridinyl)-2,3-dihydro-1H-1,4-diazepin-2-ol (Pesyan, 2010).

科学研究应用

催化活性与配体行为

空间位阻修饰的线性N4配体的镍(II)配合物,包括那些与二氮杂卓-2-醇化合物在结构上相关的配合物,已被证明可以催化环己烷的氧化,具有显着的醇选择性。这些配合物展示了吡啶基和二氮杂卓环中的修饰如何影响催化效率和选择性,强调了配体设计在过渡金属催化中的重要性(Sankaralingam、Vadivelu 和 Palaniandavar,2017)。

合成效用

二氮杂卓-2-醇家族中的化合物作为有机合成中的关键中间体。例如,在温和的条件下,二氮卓可以由硝基吡啶衍生物和三丁基膦合成,展示了它们在扩环反应和复杂杂环结构合成中的效用(Ulfa、Okamoto 和 Satake,2014)。

生物学研究

根据要求排除药物使用、剂量和副作用,值得一提的是,结构相关的化合物已被研究其生物活性。例如,二氮杂酮环系衍生物已被探索其对分泌性磷脂酶A2的抑制活性,展示了抗炎潜力(Thimmegowda 等人,2007)。

属性

IUPAC Name |

6-nitro-1-pyridin-4-yl-2,3-dihydro-1,4-diazepin-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3/c15-10-6-12-5-9(14(16)17)7-13(10)8-1-3-11-4-2-8/h1-5,7,10,15H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROZOAUDWYAQMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C=C(C=N1)[N+](=O)[O-])C2=CC=NC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitro-1-(4-pyridinyl)-2,3-dihydro-1H-1,4-diazepin-2-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-amino-2-oxoethyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B5571297.png)

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5571311.png)

![(4S)-4-{[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]amino}-N-ethyl-1-(3-furylmethyl)-L-prolinamide](/img/structure/B5571323.png)

![3-[(methyl{[2-(methylamino)-5-pyrimidinyl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5571324.png)

![9-[(1-methyl-1H-indol-6-yl)methyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5571339.png)

![1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5571348.png)

![2-[(4-methylbenzyl)thio]-6-(2-thienyl)nicotinonitrile](/img/structure/B5571371.png)

![5-bromo-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5571373.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide](/img/structure/B5571383.png)